molecular formula C14H8BrFO3 B8435081 7-bromo-3-fluoro-2-methoxy-9H-xanthen-9-one

7-bromo-3-fluoro-2-methoxy-9H-xanthen-9-one

Cat. No. B8435081
M. Wt: 323.11 g/mol
InChI Key: NJDXLWKTWJDCGZ-UHFFFAOYSA-N
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Patent
US08883782B2

Procedure details

A 3 neck 22 L RBF equipped with a mechanical stirrer, temperature probe and N2 inlet was charged with concentrated H2SO4 (2.7 L) and heated to 60° C. To this mixture was added 2-(4-bromophenoxy)-4-fluoro-5-methoxybenzoic acid (1.3 kg, 3.81 mol) in portions such that the internal temp remained below 70° C. The resulting mixture was stirred at 60° C. for 1 hour at which point the reaction mixture was cooled to 0° C. and slowly poured onto ice water. The resulting solids were removed by filtration, washed with water and triturated with EtOAc (3 L). The solid was then washed with EtOAc, hexane and dried under vacuum at 30° C. to afford 7-bromo-3-fluoro-2-methoxy-9H-xanthen-9-one as an off white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.7 L
Type
reactant
Reaction Step One
Name
2-(4-bromophenoxy)-4-fluoro-5-methoxybenzoic acid
Quantity
1.3 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.OS(O)(=O)=O.[Br:8][C:9]1[CH:27]=[CH:26][C:12]([O:13][C:14]2[CH:22]=[C:21]([F:23])[C:20]([O:24][CH3:25])=[CH:19][C:15]=2[C:16]([OH:18])=O)=[CH:11][CH:10]=1>>[Br:8][C:9]1[CH:10]=[C:11]2[C:12]([O:13][C:14]3[CH:22]=[C:21]([F:23])[C:20]([O:24][CH3:25])=[CH:19][C:15]=3[C:16]2=[O:18])=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
2.7 L
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
2-(4-bromophenoxy)-4-fluoro-5-methoxybenzoic acid
Quantity
1.3 kg
Type
reactant
Smiles
BrC1=CC=C(OC2=C(C(=O)O)C=C(C(=C2)F)OC)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 60° C. for 1 hour at which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 neck 22 L RBF equipped with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
remained below 70° C
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
ADDITION
Type
ADDITION
Details
slowly poured onto ice water
CUSTOM
Type
CUSTOM
Details
The resulting solids were removed by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
triturated with EtOAc (3 L)
WASH
Type
WASH
Details
The solid was then washed with EtOAc, hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 30° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C2OC=3C=C(C(=CC3C(C2=C1)=O)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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